molecular formula C4H3IN2 B3196067 4-Iodopyridazine CAS No. 950890-11-6

4-Iodopyridazine

Cat. No.: B3196067
CAS No.: 950890-11-6
M. Wt: 205.98 g/mol
InChI Key: KQZAOLAXMCMTGK-UHFFFAOYSA-N
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Description

4-Iodopyridazine is a heterocyclic organic compound with the molecular formula C4H3IN2 It is a derivative of pyridazine, where an iodine atom is substituted at the fourth position of the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodopyridazine typically involves the iodination of pyridazine derivatives. One common method is the reaction of 3,6-dichloropyridazine with iodine in the presence of a zinc chloride-2,2,6,6-tetramethylpiperidin-1-ide lithium chloride complex in tetrahydrofuran under an inert atmosphere . This reaction proceeds efficiently at room temperature, yielding this compound with high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Iodopyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.

    Oxidation and Reduction: It can undergo oxidation to form pyridazine N-oxides or reduction to remove the iodine atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products like azidopyridazine or cyanopyridazine can be formed.

    Coupling Products: Various biaryl compounds can be synthesized through coupling reactions.

    Oxidation Products: Pyridazine N-oxides are typical products of oxidation reactions.

Scientific Research Applications

4-Iodopyridazine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: It is used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing into its potential as a precursor for drugs targeting various diseases.

    Industry: It is used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Iodopyridazine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The iodine atom can play a crucial role in binding interactions due to its size and electronic properties, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

    4-Iodopyridine: Similar in structure but with a pyridine ring instead of pyridazine.

    3-Iodopyridazine: Iodine substituted at the third position.

    4-Bromopyridazine: Bromine substituted instead of iodine.

Uniqueness: 4-Iodopyridazine is unique due to the specific positioning of the iodine atom on the pyridazine ring, which can influence its reactivity and interactions compared to other halogenated pyridazines. This uniqueness makes it valuable for specific synthetic applications and potential biological activities.

Properties

IUPAC Name

4-iodopyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3IN2/c5-4-1-2-6-7-3-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZAOLAXMCMTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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